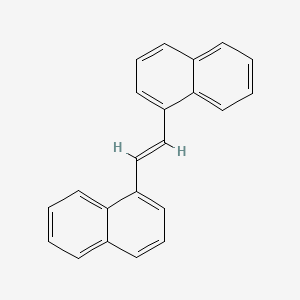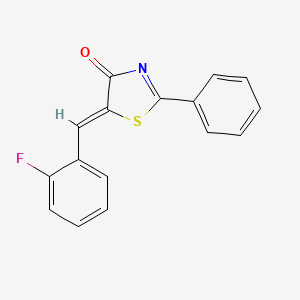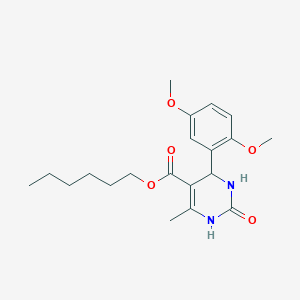
trans-1,2-Di(1-naphthyl)ethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,2-Di(1-naphthyl)ethylene: is an organic compound with the molecular formula C22H16. It is a derivative of ethylene where the hydrogen atoms are replaced by 1-naphthyl groups. This compound is known for its unique photophysical properties and is often used in photochemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Di(1-naphthyl)ethylene can be achieved through various methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反应分析
Types of Reactions:
Oxidation: trans-1,2-Di(1-naphthyl)ethylene can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur due to the presence of the naphthyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
科学研究应用
Chemistry: trans-1,2-Di(1-naphthyl)ethylene is used in photochemical studies due to its unique photophysical properties . It is often studied for its luminescence and photostability.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of trans-1,2-Di(1-naphthyl)ethylene in photochemical reactions involves the absorption of light, leading to an excited state. This excited state can then undergo various photophysical processes, such as fluorescence or phosphorescence . The molecular targets and pathways involved are primarily related to its interaction with light and subsequent energy transfer processes.
相似化合物的比较
trans-1,2-Di(2-naphthyl)ethylene: Similar in structure but with 2-naphthyl groups instead of 1-naphthyl groups.
cis-1,2-Di(1-naphthyl)ethylene: The cis isomer of the compound.
1,2-Di(1-naphthyl)ethane: A saturated derivative of the compound.
Uniqueness: trans-1,2-Di(1-naphthyl)ethylene is unique due to its specific photophysical properties, which differ from its isomers and other similar compounds. The position of the naphthyl groups and the trans configuration contribute to its distinct behavior in photochemical reactions.
属性
分子式 |
C22H16 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
1-[(E)-2-naphthalen-1-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b16-15+ |
InChI 键 |
REPGVFBGPZJLJD-FOCLMDBBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)

![N,N'-[(5Z,11Z)-6,12-Diphenyldibenzo[B,F][1,5]diazocine-2,8-diyl]DI(1-adamantanecarboxamide)](/img/structure/B11705571.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11705572.png)
![4-{[(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11705574.png)
![4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11705581.png)





![N-{4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}acetamide](/img/structure/B11705637.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11705647.png)
